Oxazole-4-carboximidamide
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Overview
Description
Oxazole-4-carboximidamide is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazole-4-carboximidamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of carboxylic acids, benzoin, and ammonium acetate in the presence of a catalyst can yield oxazole derivatives . Additionally, the use of magnetic nanocatalysts has been explored for the efficient and eco-friendly synthesis of oxazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems, such as magnetically recoverable catalysts, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the oxazole ring.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, copper ferrite nanocomposites have been used as catalysts in the synthesis of oxazole derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of this compound with different aldehydes can yield various substituted oxazole derivatives .
Scientific Research Applications
Oxazole-4-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oxazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to different biological effects. For example, oxazole derivatives have been shown to inhibit tubulin protein, inducing apoptosis in cancer cells . Additionally, the compound’s ability to form non-covalent interactions with biological molecules contributes to its diverse biological activities .
Comparison with Similar Compounds
Oxazole-4-carboximidamide can be compared with other similar compounds, such as:
Oxazole-4-carboxylic acid: This compound shares a similar core structure but differs in its functional groups.
Isoxazole derivatives: Isoxazoles have a similar five-membered ring structure but with different atom arrangements.
Benzoxazoles: These compounds contain a fused benzene ring, which imparts different chemical and biological properties
Properties
Molecular Formula |
C4H5N3O |
---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
1,3-oxazole-4-carboximidamide |
InChI |
InChI=1S/C4H5N3O/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6) |
InChI Key |
RYJYRCLEAAGNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)C(=N)N |
Origin of Product |
United States |
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